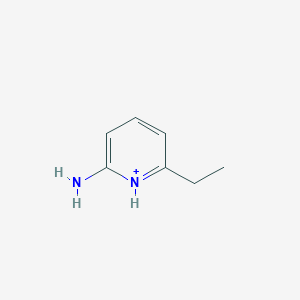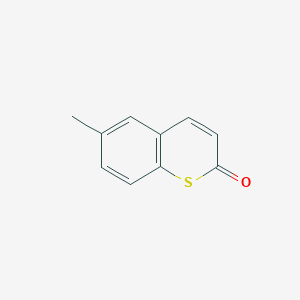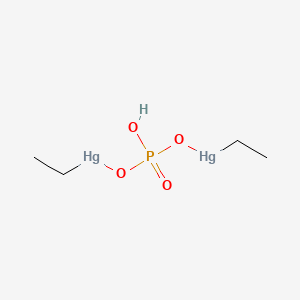
Pyridine, 2,2'-dithiodimethylenedi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’-dithiodimethylenedi- is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. The presence of sulfur atoms in the structure of Pyridine, 2,2’-dithiodimethylenedi- makes it unique and imparts specific chemical properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-dithiodimethylenedi- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the cycloaddition reaction, where a 1-azadiene derivative reacts with a sulfur-containing component under specific conditions . Another approach involves the use of transition metal-catalyzed reactions to introduce sulfur atoms into the pyridine ring .
Industrial Production Methods: Industrial production of Pyridine, 2,2’-dithiodimethylenedi- often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or iron, can enhance the efficiency of the synthesis process . Additionally, microwave irradiation has been explored as a method to accelerate the reaction and improve the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2,2’-dithiodimethylenedi- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of Pyridine, 2,2’-dithiodimethylenedi- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or organometallic reagents .
Major Products: The major products formed from the reactions of Pyridine, 2,2’-dithiodimethylenedi- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides .
Applications De Recherche Scientifique
Pyridine, 2,2’-dithiodimethylenedi- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, derivatives of Pyridine, 2,2’-dithiodimethylenedi- are being explored for their therapeutic potential in treating various diseases . In industry, it is used in the production of agrochemicals, pharmaceuticals, and materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of Pyridine, 2,2’-dithiodimethylenedi- involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity . This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Pyridine, 2,2’-dithiodimethylenedi- can be compared with other sulfur-containing pyridine derivatives, such as 2-pyridinethiol and 2,2’-dithiobis(pyridine). These compounds share similar chemical properties but differ in their specific applications and reactivity . For example, 2-pyridinethiol is commonly used as a corrosion inhibitor, while 2,2’-dithiobis(pyridine) is used in the synthesis of polymers and materials with specific electronic properties .
Conclusion
Pyridine, 2,2’-dithiodimethylenedi- is a versatile compound with significant applications in various scientific and industrial fields Its unique chemical properties, influenced by the presence of sulfur atoms, make it valuable for research and development in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
2127-04-0 |
|---|---|
Formule moléculaire |
C12H12N2S2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
2-[(pyridin-2-ylmethyldisulfanyl)methyl]pyridine |
InChI |
InChI=1S/C12H12N2S2/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-8H,9-10H2 |
Clé InChI |
OFTTWIVOOQDDII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSSCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


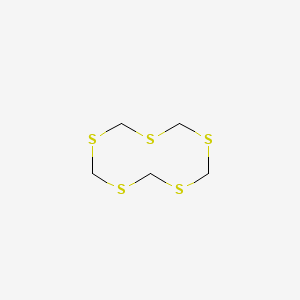
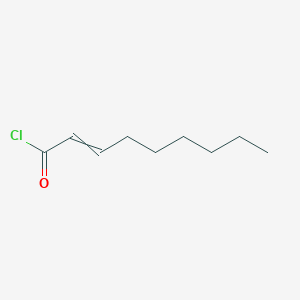
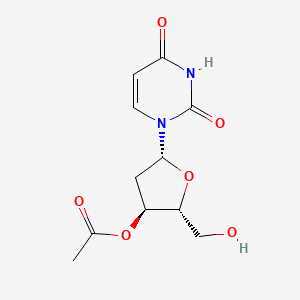
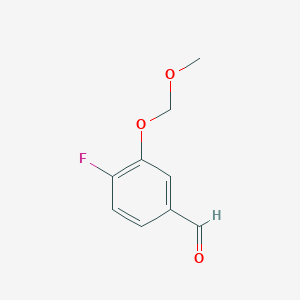
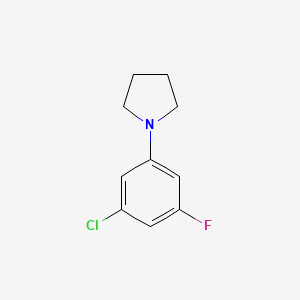

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
